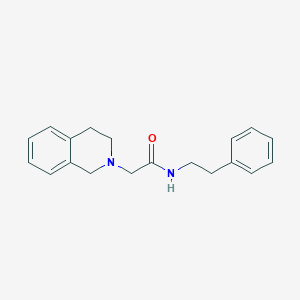
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-phenylethyl)acetamide, also known as DPIA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPIA is a derivative of isoquinoline and has been synthesized using various methods.
作用機序
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-phenylethyl)acetamide acts as a sigma-1 receptor agonist, which results in the modulation of various physiological processes. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various ion channels, including voltage-gated calcium channels, and intracellular calcium signaling. Activation of the sigma-1 receptor by this compound results in the modulation of these processes, which can have various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, ion channel activity, and intracellular calcium signaling. This compound has also been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. In addition, this compound has been shown to have analgesic effects, which may be related to its modulation of the sigma-1 receptor.
実験室実験の利点と制限
One advantage of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-phenylethyl)acetamide is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological effects of sigma-1 receptor activation. This compound is also relatively easy to synthesize using various methods. One limitation of this compound is its potential toxicity, which may limit its use in vivo. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-phenylethyl)acetamide. One direction is the development of more selective sigma-1 receptor agonists, which may have fewer side effects than this compound. Another direction is the study of the mechanism of action of this compound, which may provide insights into the physiological effects of sigma-1 receptor activation. Finally, the potential therapeutic applications of this compound, such as its anti-inflammatory and neuroprotective effects, should be further explored.
合成法
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-phenylethyl)acetamide can be synthesized using various methods, including the Pictet-Spengler reaction, reductive amination, and condensation reactions. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone, followed by cyclization to form the isoquinoline ring. Reductive amination involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. Condensation reactions involve the reaction of an amine with a carbonyl compound to form an imine, which can be reduced to form the amine.
科学的研究の応用
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2-phenylethyl)acetamide has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of various physiological processes, including neurotransmitter release, ion channel activity, and intracellular calcium signaling. This compound has also been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects.
特性
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c22-19(20-12-10-16-6-2-1-3-7-16)15-21-13-11-17-8-4-5-9-18(17)14-21/h1-9H,10-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCHXXCHDWPCOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-{[(2-methoxyphenyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5356167.png)
![7-(aminoacetyl)-N,N-dimethyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5356174.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-(3-hydroxyazetidin-1-yl)nicotinamide](/img/structure/B5356176.png)
![N-{2-(4-chlorophenyl)-1-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonyl]vinyl}-2-furamide](/img/structure/B5356178.png)

![3-(4-methylphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5356184.png)
![N-(4-bromophenyl)-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5356191.png)
![3-[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(4-ethylphenyl)acrylamide](/img/structure/B5356203.png)
![5-{[2-(4-fluorophenyl)azetidin-1-yl]carbonyl}-2,4-dimethyl-1,3-thiazole](/img/structure/B5356215.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B5356235.png)
![1-(ethylsulfonyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B5356241.png)


![4-ethyl-5-{[4-(3-methylpyridin-4-yl)-1,4-diazepan-1-yl]carbonyl}-1,3-thiazol-2-amine](/img/structure/B5356264.png)
